(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
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Overview
Description
(2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of an indole derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with biological targets.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile exerts its effects depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives, such as spiro[indoline-3,4’-piperidine] and spiro[indoline-3,2’-oxirane]. These compounds share structural features with (2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of (2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile lies in its specific spirocyclic structure, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-5-6-14-10-4-2-1-3-9(10)12(11(14)15)16-7-8-17-12/h1-4H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLVAKGUYQTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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